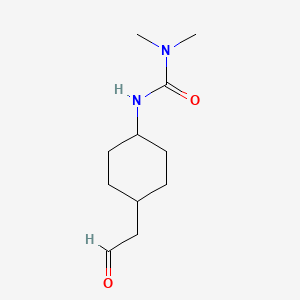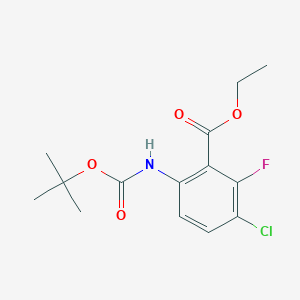
2,4,6-Trifluorobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trifluoro-1,1’-biphenyl is an organic compound with the molecular formula C12H7F3 It consists of two benzene rings connected by a single bond, with three fluorine atoms substituted at the 2, 4, and 6 positions on one of the benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4,6-Trifluoro-1,1’-biphenyl is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and can be carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 2,4,6-Trifluoro-1,1’-biphenyl often involves the use of 1,3,5-trifluorobenzene as a starting material. The process includes steps such as lithiumation, aldehyde formation, reduction, and halogenation. These steps are carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trifluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: It can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydro derivatives with varying degrees of hydrogenation.
Applications De Recherche Scientifique
2,4,6-Trifluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2,4,6-Trifluoro-1,1’-biphenyl involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to participate in hydrogen bonding and other non-covalent interactions. These interactions can affect the compound’s binding affinity and specificity towards different biological targets, influencing its overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Trifluoroaniline
- 2,4,6-Trifluorophenol
- 2,4,6-Trifluorotoluene
Uniqueness
Compared to these similar compounds, 2,4,6-Trifluoro-1,1’-biphenyl has a unique structure with two benzene rings, which can influence its chemical reactivity and physical properties. The presence of three fluorine atoms also imparts distinct electronic characteristics, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H7F3 |
|---|---|
Poids moléculaire |
208.18 g/mol |
Nom IUPAC |
1,3,5-trifluoro-2-phenylbenzene |
InChI |
InChI=1S/C12H7F3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
XNAKKTLRTNNKAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=C(C=C2F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12954998.png)




![(2,2-Dioxido-1,3-dihydrobenzo[c]thiophen-5-yl)boronic acid](/img/structure/B12955037.png)


![1-[4-(Trifluoromethyl)phenyl]-3-bromo-1-propene](/img/structure/B12955050.png)


